Pre-doxercalciferol
Description
Context of Vitamin D Metabolism and Signaling Pathways
The metabolism of vitamin D, whether from dietary sources (vitamin D2 or D3) or synthesized in the skin (vitamin D3), is a multi-step process occurring primarily in the liver and kidneys. fda.govnih.gov In the liver, vitamin D is hydroxylated to form 25-hydroxyvitamin D (25(OH)D), the main circulating form. nih.govnih.gov Subsequently, in the kidneys, the enzyme 25-hydroxyvitamin D-1-α-hydroxylase (CYP27B1) converts 25(OH)D to the hormonally active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), also known as calcitriol (B1668218). nih.govnih.gov
The active form, 1,25(OH)2D, exerts its biological effects by binding to the vitamin D receptor (VDR), a nuclear transcription factor. oup.comnih.gov This binding initiates a cascade of events that modulate the expression of numerous genes involved in calcium and phosphate (B84403) transport in the intestine, kidneys, and bone. oup.com This intricate signaling pathway is essential for regulating blood calcium levels and maintaining skeletal integrity. oup.comkidneyfund.org
In certain conditions, such as chronic kidney disease (CKD), the activity of the renal 1-α-hydroxylase is impaired, leading to deficient production of active vitamin D. fda.govkidneyfund.org This deficiency can result in secondary hyperparathyroidism, a condition characterized by elevated levels of parathyroid hormone (PTH) and subsequent metabolic bone disease. nih.gov
Pre-doxercalciferol (B602425) as a Synthetic Prodrug in Vitamin D Analog Research
This compound is a key compound in the synthesis of doxercalciferol (B1670903), a significant vitamin D analog. Doxercalciferol is classified as a prodrug because it requires metabolic conversion to become active. sanofi.usmdpi.com Specifically, it is hydroxylated in the liver by the enzyme CYP27 to form the major active metabolite, 1α,25-dihydroxyvitamin D2, and a minor metabolite, 1α,24-dihydroxyvitamin D2. fda.govkidneyfund.org A notable aspect of doxercalciferol's activation is that it does not necessitate the involvement of the kidneys, making it a valuable therapeutic option for individuals with impaired renal function. fda.govkidneyfund.org
The development of vitamin D analogs like doxercalciferol has been a focal point of research aimed at creating compounds with more selective actions than the natural hormone. nih.govfrontiersin.org The goal is to separate the beneficial effects, such as suppression of PTH, from the potential side effects like hypercalcemia (elevated blood calcium levels). oup.comfrontiersin.org Doxercalciferol has been shown to effectively suppress PTH levels. oup.comoup.com
Detailed Research Findings
Clinical research has investigated the efficacy of doxercalciferol, the product derived from this compound, in managing secondary hyperparathyroidism.
Key Metabolites of Doxercalciferol
| Precursor | Major Active Metabolite | Minor Metabolite |
| Doxercalciferol | 1α,25-dihydroxyvitamin D2 | 1α,24-dihydroxyvitamin D2 |
| This table is based on information from references fda.govkidneyfund.org. |
Pharmacokinetic Properties of Doxercalciferol's Active Metabolite
| Parameter | Value |
| Time to Peak Blood Level (after single IV dose) | 8 ± 5.9 hours |
| Mean Elimination Half-Life (after oral dose) | ~32 to 37 hours (up to 96 hours) |
| This table is based on information from reference kidneyfund.org. |
In a multicenter study involving hemodialysis patients with moderate to severe secondary hyperparathyroidism, intermittent oral doxercalciferol treatment was shown to effectively suppress plasma PTH levels. oup.com Another study highlighted that doxercalciferol therapy is as effective as paricalcitol (B1678470) in preventing the development of left ventricular hypertrophy in animal models, suggesting a protective role in cardiovascular health. nih.gov Furthermore, research has demonstrated that doxercalciferol can block the activation of protein kinase C-α (PKCα), a signaling molecule implicated in cardiac hypertrophy. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C28H44O2 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
(3R)-5-[(Z)-2-[(7aS)-1-[(E,5S)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h8-12,18-20,24-27,29-30H,7,13-17H2,1-6H3/b10-9+,12-11-/t19-,20?,24?,25?,26?,27-,28+/m1/s1 |
InChI Key |
TVRDOFYYUWHDKA-XIGPSTBKSA-N |
Isomeric SMILES |
CC1=C(CC(C[C@H]1O)O)/C=C\C2=CCC[C@@]3(C2CCC3C(C)/C=C/[C@@H](C)C(C)C)C |
Canonical SMILES |
CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C |
Origin of Product |
United States |
Synthetic Strategies and Derivatization of Pre Doxercalciferol and Its Analogs
Chemical Synthesis Pathways of Doxercalciferol (B1670903) Precursors
The synthesis of doxercalciferol, a synthetic analog of vitamin D₂, is a sophisticated process that begins with naturally occurring sterols. wikipedia.org The pathways are designed to introduce specific chemical modifications to the parent molecule to achieve the desired therapeutic activity.
Derivation from Ergosterol (B1671047) and Ergocalciferol (B368823)
The primary starting material for the synthesis of doxercalciferol is ergosterol, a sterol found in fungi and yeast. researchgate.netscite.ai The conversion of ergosterol into doxercalciferol is a well-documented, multi-step process. scite.ai The initial phase of this synthesis involves the transformation of ergosterol into ergocalciferol (vitamin D₂).
This transformation is typically achieved by dissolving ergosterol in a solvent like ethanol (B145695) and subjecting it to ultraviolet (UV) radiation, which induces the opening of the B-ring of the steroid structure. researchgate.net The resulting product is a crude form of vitamin D₂ which can be purified. From ergocalciferol, further chemical modifications are required to synthesize doxercalciferol, primarily the introduction of a hydroxyl group at the 1α position. A common synthetic route from ergosterol involves several key steps, as detailed in the literature. scite.ai
Table 1: Key Stages in the Synthesis of Doxercalciferol from Ergosterol
| Step | Reaction | Intermediate/Product | Yield |
|---|---|---|---|
| 1 | Oppenauer oxidation of ergosterol | 4,7,22-triene-3-one | 77% |
| 2 | Acid-catalyzed double bond conjugation | 4,6,22-triene-3-one | 80% |
| 3 | Subsequent steps (including 1α-hydroxylation and photochemical conversion) | Doxercalciferol | - |
Data derived from a documented ten-step synthetic route. scite.ai
Photochemical Transformations in Pre-doxercalciferol (B602425) Synthesis
Photochemistry is a cornerstone of vitamin D synthesis, mimicking the natural process that occurs in the skin. symeres.com In the synthesis of doxercalciferol, a critical step involves a photochemical reaction to create the this compound intermediate. This process utilizes UVB radiation (typically in the 290–315 nm range) to break the C9-C10 bond in the B-ring of a modified ergosterol precursor. acs.orgfrontiersin.org
Exploration and Synthesis of Novel this compound Analogs
The therapeutic potential of vitamin D has spurred extensive research into novel analogs with improved efficacy and safety profiles. scielo.br The synthesis of new this compound analogs is a key area of this research, focusing on modifying the A-ring, C-ring, or the side chain of the molecule to alter its interaction with the vitamin D receptor (VDR). acs.orgnih.gov
Strategies for creating these analogs often involve introducing new functional groups to the ergosterol backbone before the photochemical ring-opening step. For instance, modifications at the 2-position of the A-ring, such as the addition of a methyl or hydroxypropyl group, have been shown to significantly increase the analog's binding affinity for the VDR. acs.orgnih.gov Other innovative approaches include the synthesis of analogs with "locked" side chains to restrict their conformational flexibility, potentially leading to more selective biological activity. nih.gov Each new analog requires the synthesis of its corresponding "pre-vitamin" intermediate, which serves as the direct precursor to the final active compound.
Development of Reference Standards and Impurity Profiling for Research Applications
The development and manufacturing of doxercalciferol and its analogs demand rigorous quality control, for which reference standards and impurity profiling are essential. This compound is not only a key synthetic intermediate but also a potential impurity in the final drug product. researchgate.net Its inherent instability makes it a critical parameter to monitor. researchgate.net
Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are employed for the separation, identification, and quantification of doxercalciferol and its related substances, including any residual precursors or degradation products. researchgate.netresearchgate.net For instance, a validated HPLC method for doxercalciferol can detect impurities like ergocalciferol with a limit of detection (LoD) as low as 0.01%. researchgate.net
The creation of certified reference standards for this compound and other potential impurities is crucial for method validation and routine quality testing. This involves synthesizing the impurity, purifying it to a high degree (often using preparative HPLC), and thoroughly characterizing its structure using techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The availability of these standards ensures the accuracy and reliability of the data used to assess the quality and stability of the final active pharmaceutical ingredient.
Table 2: Analytical Parameters for Doxercalciferol Impurity Profiling
| Parameter | Value |
|---|---|
| Analytical Method | HPLC |
| Detection Wavelength | 265 nm |
| Limit of Detection (LoD) | 0.01% |
| Limit of Quantitation (LoQ) | 0.03% |
| Correlation Coefficient (Doxercalciferol) | 0.995 |
| Correlation Coefficient (Ergocalciferol) | 0.997 |
Data from a validated HPLC method for doxercalciferol and its impurities. researchgate.net
Metabolic Activation Pathways of Doxercalciferol from Pre Doxercalciferol
Hepatic Hydroxylation by Cytochrome P450 Enzymes
The primary site for the metabolic activation of doxercalciferol (B1670903) is the liver. patsnap.compatsnap.com This activation is carried out by a specific group of enzymes known as cytochrome P450 enzymes. reliasmedia.com
Upon administration, doxercalciferol undergoes 25-hydroxylation in the liver, a critical step for its activation. fda.govkidneyfund.org This reaction is catalyzed by the enzyme CYP27, a vitamin D-25-hydroxylase. fda.govreliasmedia.comkidneyfund.org CYP27A1, a mitochondrial cytochrome P450 enzyme, is a known sterol 27-hydroxylase and plays a role in the 25-hydroxylation of vitamin D3. taylorandfrancis.com In the context of doxercalciferol, it is the key enzyme responsible for converting the prohormone into its active forms. fda.govreliasmedia.comkidneyfund.org
The hepatic 25-hydroxylation of doxercalciferol by CYP27 leads to the formation of 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2). fda.govkidneyfund.org This metabolite is the major and primary biologically active form of doxercalciferol. patsnap.comfda.govkidneyfund.org It is this activated form that binds to vitamin D receptors in various tissues, including the parathyroid gland, intestines, and bones, to exert its physiological effects. patsnap.compatsnap.com
In addition to the primary active metabolite, the hepatic metabolism of doxercalciferol also yields a minor metabolite. fda.govreliasmedia.comkidneyfund.org This has been identified as 1α,24-dihydroxyvitamin D2. fda.govreliasmedia.comkidneyfund.org While 1α,25-dihydroxyvitamin D2 is responsible for the main biological effects, the formation of this minor metabolite is a recognized part of the metabolic pathway. fda.govkidneyfund.org
Formation of 1α,25-Dihydroxyvitamin D2 as the Primary Biologically Active Metabolite
Renal Hydroxylation and its Distinctive Role in Doxercalciferol Activation
A distinctive feature of doxercalciferol's activation is that it does not require the involvement of the kidneys. fda.govreliasmedia.comkidneyfund.orgfda.govfda.gov This is in contrast to naturally occurring vitamin D (both D2 and D3), which requires a second hydroxylation step in the kidneys (1α-hydroxylation) to become fully active. patsnap.comfda.gov Because doxercalciferol is already hydroxylated at the 1α position, it bypasses the need for renal activation. reliasmedia.com This makes its activation pathway particularly relevant in individuals with impaired renal function, as the production of its active metabolite is not dependent on kidney function. reliasmedia.comfda.gov
Influence of Hepatic Function on Doxercalciferol Metabolism
Given that the liver is the primary site of doxercalciferol's activation, the state of hepatic function can significantly influence its metabolism. reliasmedia.comkidneyfund.org Patients with impaired hepatic function may not metabolize doxercalciferol appropriately. patsnap.comreliasmedia.comkidneyfund.org Therefore, caution is advised when it is used in individuals with liver disease. patsnap.comreliasmedia.com Studies in patients with hepatic impairment have been conducted to understand the pharmacokinetics in this population, suggesting that while no major differences in steady-state pharmacokinetics were found compared to subjects with normal hepatic function, monitoring is still recommended. nih.gov
Data Tables
Table 1: Key Enzymes and Metabolites in Doxercalciferol Activation
| Precursor/Metabolite | Activating Enzyme | Site of Metabolism | Key Metabolite(s) |
| Doxercalciferol | CYP27 (Vitamin D-25-hydroxylase) | Liver | 1α,25-dihydroxyvitamin D2 (major), 1α,24-dihydroxyvitamin D2 (minor) |
Molecular and Cellular Mechanisms of Action of Doxercalciferol and Its Active Metabolites
Vitamin D Receptor (VDR) Binding and Activation Mechanisms
The biological activity of doxercalciferol's active metabolite, 1α,25-(OH)2D2, is initiated by its binding to the VDR. formosalab.compatsnap.com The VDR is a member of the steroid hormone nuclear receptor superfamily and is found in various tissues, including the parathyroid gland, intestines, bones, and kidneys. patsnap.compatsnap.com Upon binding its ligand, the VDR undergoes a conformational change, enabling it to form a heterodimer with the retinoid X receptor (RXR). oup.commdpi.com This VDR-RXR complex then binds to specific DNA sequences known as vitamin D responsive elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. oup.comrevistanefrologia.com
Structure-Activity Relationship Studies for VDR Binding Affinity and Selectivity
The binding affinity of various vitamin D analogs to the VDR is a critical determinant of their biological potency. The natural, high-affinity ligand for the VDR is 1,25-dihydroxyvitamin D3 (calcitriol), with a dissociation constant (KD) of approximately 0.1 nM. frontiersin.org While 1α,25-(OH)2D2, the active metabolite of doxercalciferol (B1670903), also binds with high affinity, subtle structural differences between various vitamin D analogs can influence their interaction with the VDR and subsequent biological responses.
Structure-activity relationship studies have revealed that modifications to the side chain of the vitamin D molecule can significantly alter VDR binding and the stability of the ligand-receptor complex. For instance, analogs with an inverted stereochemistry at the C20 position, known as 20-epi analogs, can exhibit potent biological activity, sometimes exceeding that of the natural hormone. pnas.org These analogs can induce a more stable VDR conformation, which may contribute to their enhanced activity. mdpi.com The presence and positioning of hydroxyl groups are also crucial for VDR binding, with the 1α- and 25-hydroxyl groups playing key roles in anchoring the ligand within the VDR's ligand-binding pocket through hydrogen bonds with specific amino acid residues. pnas.orgpnas.org
| Compound | Relative Binding Affinity | Key Structural Features |
|---|---|---|
| 1,25-dihydroxyvitamin D3 (Calcitriol) | High (KD ~0.1 nM) frontiersin.org | Natural ligand with 1α, 3β, and 25-hydroxyl groups. pnas.org |
| 1α,25-dihydroxyvitamin D2 | High | Active metabolite of doxercalciferol. patsnap.comfda.gov |
| 25-hydroxyvitamin D3 | Low (100-1000 fold lower than calcitriol) frontiersin.org | Precursor to calcitriol (B1668218). frontiersin.org |
| 20-epi analogs (e.g., KH1060) | Similar to or higher than calcitriol pnas.org | Inverted stereochemistry at C20. pnas.org |
Dynamics of Ligand-Receptor Complex Formation and Conformational Changes
The binding of a ligand to the VDR's ligand-binding domain (LBD) is a dynamic process that induces significant conformational changes in the receptor. acs.orgnih.gov In its unliganded state, the VDR is in a more flexible and dynamic conformation. mdpi.com Upon agonist binding, the LBD undergoes a conformational shift, often described as a "mouse trap" mechanism, which stabilizes the receptor in an active conformation. nih.gov A key event in this process is the repositioning of helix 12 (H12), a component of the activation function-2 (AF-2) domain. This repositioning creates a binding surface for coactivator proteins, which are essential for initiating gene transcription. acs.orgoup.com
Interestingly, while different vitamin D analogs can elicit diverse biological responses, crystallographic studies have often shown an identical protein conformation when bound to various ligands. pnas.orgnih.gov However, studies in solution using techniques like nuclear magnetic resonance (NMR) have revealed ligand-specific chemical shifts, suggesting that different analogs can indeed stabilize distinct VDR conformations, even if these differences are subtle. nih.gov These subtle conformational variations may influence the recruitment of specific coactivator proteins, thus providing a mechanism for the differential biological activities of various vitamin D analogs.
Transcriptional Regulation of Gene Expression via VDR Activation
The primary mechanism by which doxercalciferol's active metabolites exert their effects is through the regulation of gene transcription. patsnap.com The activated VDR-RXR heterodimer serves as a ligand-dependent transcription factor that can either activate or repress the expression of target genes. oup.comsav.sk
Analysis of Vitamin D Responsive Elements (VDREs)
The VDR-RXR complex recognizes and binds to specific DNA sequences called Vitamin D Responsive Elements (VDREs) located in the promoter or enhancer regions of target genes. oup.comnih.gov VDREs typically consist of two hexameric half-sites, which can be arranged as a direct repeat with a spacer of three nucleotides (DR3), or in other configurations. nih.gov The binding of the VDR-RXR heterodimer to a VDRE is a critical step in initiating the transcriptional response to vitamin D. For example, the promoter of the gene encoding 24-hydroxylase (CYP24A1), an enzyme involved in vitamin D catabolism, contains two VDREs, leading to its strong induction by 1,25(OH)2D3. nih.gov Conversely, the binding of the VDR-RXR complex to a negative VDRE in the promoter of the parathyroid hormone (PTH) gene leads to the suppression of its transcription. revistanefrologia.comrevistanefrologia.com
Epigenetic Modifications and Chromatin Remodeling
The regulation of gene expression by the VDR is not solely dependent on its binding to VDREs but also involves epigenetic mechanisms. hogrefe.com The VDR-RXR complex recruits a variety of co-regulator proteins, including histone acetyltransferases (HATs), which modify the histone proteins that package DNA into chromatin. hogrefe.comnih.gov Histone acetylation generally leads to a more open chromatin structure, making the DNA more accessible to the transcriptional machinery and thereby promoting gene expression.
Furthermore, vitamin D signaling has been linked to changes in DNA methylation, another key epigenetic mark. hogrefe.comnih.gov The VDR can interact with chromatin remodeling complexes in a ligand-dependent manner, leading to the rearrangement of nucleosomes at vitamin D-sensitive regions of the genome. acs.org These epigenetic modifications play a crucial role in fine-tuning the transcriptional response to vitamin D in a cell- and tissue-specific manner.
Mechanisms of Parathyroid Hormone (PTH) Synthesis and Secretion Modulation
A primary therapeutic effect of doxercalciferol is the suppression of elevated parathyroid hormone (PTH) levels, a common complication of chronic kidney disease. patsnap.compatsnap.com The active metabolites of doxercalciferol modulate PTH synthesis and secretion through multiple VDR-mediated mechanisms in the parathyroid glands.
The binding of 1α,25-(OH)2D2 to the VDR in parathyroid cells directly inhibits the transcription of the PTH gene. patsnap.comfrontiersin.orgbioscientifica.com This transcriptional repression is a key mechanism for reducing PTH synthesis. nih.gov Studies have demonstrated that this suppressive effect is dependent on the presence of a functional VDR, as it is absent in VDR-null models. bioscientifica.comnih.gov
In addition to directly suppressing PTH gene transcription, activated VDR also upregulates the expression of the calcium-sensing receptor (CaSR) in the parathyroid glands. frontiersin.org An increased number of CaSRs makes the parathyroid cells more sensitive to extracellular calcium levels, further contributing to the suppression of PTH secretion. frontiersin.org
| Mechanism | Description | Outcome |
|---|---|---|
| Direct Transcriptional Repression | The activated VDR-RXR complex binds to a negative VDRE in the promoter of the PTH gene. revistanefrologia.comrevistanefrologia.com | Inhibition of PTH gene transcription and reduced PTH synthesis. patsnap.comfrontiersin.orgnih.gov |
| Upregulation of Calcium-Sensing Receptor (CaSR) | Activated VDR increases the expression of the CaSR gene. frontiersin.org | Increased sensitivity of parathyroid cells to extracellular calcium, leading to decreased PTH secretion. frontiersin.org |
| Inhibition of Parathyroid Cell Proliferation | Activated VDR can induce the expression of cell cycle inhibitors like p21. nih.gov | Reduced growth of the parathyroid gland. |
Direct Effects on Parathyroid Gland Cellular Pathways
The active metabolites of doxercalciferol exert direct effects on the parathyroid glands, primarily to suppress the synthesis and secretion of parathyroid hormone (PTH). revistanefrologia.com This is a critical mechanism in managing secondary hyperparathyroidism, a common complication of chronic kidney disease. researchgate.net
The binding of 1α,25-dihydroxyvitamin D2 to the VDR in parathyroid cells initiates a cascade of intracellular events. revistanefrologia.com This ligand-receptor complex translocates to the nucleus, where it interacts with specific DNA sequences known as vitamin D response elements (VDREs) in the promoter region of the PTH gene. revistanefrologia.com This interaction leads to a downregulation of PTH gene transcription, thereby reducing the production of PTH. dovepress.com
Furthermore, the activation of the VDR in the parathyroid gland inhibits the proliferation of parathyroid cells. revistanefrologia.commdpi.com This anti-proliferative effect helps to control the glandular hyperplasia often seen in prolonged states of secondary hyperparathyroidism. mdpi.com
Interplay with Calcium and Phosphate (B84403) Homeostasis in PTH Regulation
The regulation of PTH by doxercalciferol's active metabolites is intricately linked with their influence on calcium and phosphate levels. nih.govnih.gov The active form of vitamin D enhances the intestinal absorption of both calcium and phosphate. youtube.com By increasing serum calcium levels, it provides a negative feedback signal to the parathyroid glands, further suppressing PTH secretion. nih.gov
Parathyroid hormone itself plays a role in this complex interplay by stimulating the kidneys to increase calcium reabsorption and phosphate excretion. hee.nhs.uknih.gov The active metabolites derived from pre-doxercalciferol (B602425) modulate this system by directly suppressing PTH, which in turn affects renal handling of these minerals. This dual action of directly inhibiting PTH synthesis and indirectly influencing it through changes in serum calcium levels highlights the central role of doxercalciferol's metabolites in maintaining mineral balance. nih.govyoutube.com
Effects on Bone Cell Biology and Metabolism
The active metabolites of doxercalciferol have profound effects on bone cells, influencing both bone formation and resorption processes. nih.gov These actions are crucial for maintaining skeletal integrity.
Promotion of Osteoblast Differentiation and Function
Osteoblasts are the cells responsible for bone formation. The active form of vitamin D, derived from this compound, promotes the differentiation of osteoblast precursor cells into mature osteoblasts. nih.gov Studies have shown that vitamin D sterols can directly stimulate the maturation of osteoblast lineage cells. nih.gov
This maturational effect is associated with an increased expression of key osteoblastic markers, such as osteocalcin (B1147995). nih.govnih.gov By fostering the development and activity of osteoblasts, the active metabolites of doxercalciferol contribute to the synthesis of new bone matrix. amegroups.org
Modulation of Osteoclast Activity and Bone Resorption Processes
Osteoclasts are responsible for bone resorption, the breakdown of bone tissue. The influence of doxercalciferol's active metabolites on osteoclasts is primarily indirect, mediated through osteoblasts. nih.gov
The active form of vitamin D stimulates osteoblasts to produce Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL). hee.nhs.uklongdom.org RANKL is a crucial signaling molecule that binds to its receptor, RANK, on the surface of osteoclast precursors, promoting their differentiation into mature, active osteoclasts. longdom.org At the same time, vitamin D can decrease the production of osteoprotegerin (OPG), a decoy receptor that inhibits RANKL activity. longdom.org This shift in the RANKL/OPG ratio favors osteoclastogenesis and subsequent bone resorption. longdom.org This process is essential for normal bone remodeling, allowing for the removal of old or damaged bone to be replaced by new bone. hee.nhs.uk
Influence on Cellular Differentiation and Proliferation Pathways beyond Bone
The effects of the active metabolites of doxercalciferol extend beyond the skeletal system and mineral homeostasis, influencing cellular processes in a variety of tissues. nih.govnih.gov The widespread distribution of the VDR allows for these pleiotropic effects. nih.gov
Vitamin D compounds have been shown to modulate cellular proliferation, differentiation, and apoptosis in various cell types. nih.govmdpi.com For instance, in the immune system, the active form of vitamin D can influence the maturation and function of immune cells such as T-cells and dendritic cells. nih.govresearchgate.net It can promote the differentiation of certain cells while inhibiting the proliferation of others, highlighting its role in maintaining cellular homeostasis throughout the body. nih.gov
Potential Mechanisms in Cardiovascular System Modulation
Emerging research suggests that the active metabolites of doxercalciferol may have protective effects on the cardiovascular system. njmonline.nlnih.gov These potential mechanisms are multifaceted and are an area of ongoing investigation.
One proposed mechanism involves the regulation of the renin-angiotensin system (RAS). nih.gov The active form of vitamin D has been shown to be a negative endocrine regulator of renin, a key enzyme in the RAS pathway that is involved in blood pressure regulation. nih.gov By suppressing renin, vitamin D analogs may help to mitigate hypertension and cardiac hypertrophy. njmonline.nlnih.gov
Additionally, VDR activation has been linked to the modulation of inflammatory processes and the prevention of vascular calcification. dovepress.comnih.gov The active metabolites of doxercalciferol may influence the expression of proteins involved in vascular smooth muscle cell calcification, potentially reducing the risk of this cardiovascular complication. nih.gov
Role in Mitigating Vascular Calcification Mechanisms
Vascular calcification is a significant contributor to cardiovascular disease, particularly in patients with chronic kidney disease (CKD). patsnap.comnih.gov The process is complex, involving an imbalance in calcium and phosphate metabolism and the transformation of vascular smooth muscle cells into bone-like cells.
Doxercalciferol and its active metabolites play a role in mitigating vascular calcification primarily through their systemic effects on mineral metabolism. By activating VDRs in the parathyroid gland, doxercalciferol suppresses the synthesis and secretion of parathyroid hormone (PTH). patsnap.com Elevated PTH is a key driver of the abnormal bone and mineral metabolism that leads to vascular calcification in CKD. patsnap.com
Furthermore, the active form of doxercalciferol helps to normalize calcium and phosphate levels by regulating their absorption in the intestine and reabsorption in the kidneys. patsnap.comnih.gov However, it is crucial to manage this effect, as excessive doses of any vitamin D analog can lead to hypercalcemia and hyperphosphatemia, which can paradoxically promote vascular and soft-tissue calcification. nih.govmedscape.comfda.gov Studies in uremic rats have shown that while some vitamin D receptor activators (VDRAs) like paricalcitol (B1678470) did not increase vascular calcification, doxercalciferol was associated with an increase in aortic calcium content. nih.gov This highlights the fine balance required in its therapeutic application.
Table 1: Effects of Doxercalciferol on Factors Related to Vascular Calcification
| Factor | Effect of Doxercalciferol Administration | Research Finding |
|---|---|---|
| Parathyroid Hormone (PTH) | Suppression of synthesis and secretion | Activation of VDR in the parathyroid glands inhibits PTH production. patsnap.com |
| Serum Calcium and Phosphate | Regulation, but risk of elevation | Helps correct hypocalcemia but can cause hypercalcemia and hyperphosphatemia at high doses. patsnap.comfda.gov |
Effects on Cardiac Hypertrophy Development and Related Signaling Pathways
Cardiac hypertrophy, an enlargement of the heart muscle, is a common complication of conditions like hypertension and chronic kidney disease, increasing the risk of heart failure. nih.govnjmonline.nl Research suggests that vitamin D analogs, including doxercalciferol, can have direct protective effects on the heart. njmonline.nlahajournals.org
Studies in animal models have demonstrated that doxercalciferol can prevent the development of cardiac hypertrophy. nih.govnih.gov In Dahl salt-sensitive rats, a model for diet-induced cardiac hypertrophy, treatment with doxercalciferol significantly attenuated the increase in left ventricular mass and improved cardiac function, as evidenced by increased fractional shortening. nih.gov
The mechanisms behind this anti-hypertrophic effect involve multiple signaling pathways:
Biochemical Markers: Doxercalciferol treatment has been shown to significantly decrease levels of key biomarkers of cardiac hypertrophy, such as brain natriuretic peptide (BNP) and atrial natriuretic factor (ANF) mRNA. nih.govnih.gov
PKCα Pathway: The development of cardiac hypertrophy has been linked to protein kinase C-alpha (PKCα). Doxercalciferol administration has been found to reduce the levels of PKCα, suggesting that its anti-hypertrophic effects may be mediated through this pathway. nih.gov
VDR Activation: The vitamin D receptor is present in cardiac myocytes. ahajournals.orgrevistanefrologia.com Activation of the VDR by its ligand, the active form of vitamin D, has been shown to have direct anti-hypertrophic activity in the heart, independent of its effects on blood pressure or mineral metabolism. ahajournals.org
Table 2: Research Findings on Doxercalciferol and Cardiac Hypertrophy in Dahl Salt-Sensitive Rats
| Parameter | Outcome in Doxercalciferol-Treated Group vs. Control | Citation |
|---|---|---|
| Posterior Wall Thickness | Markedly decreased by 13% | nih.gov |
| Fractional Shortening | Improved by 17% | nih.gov |
| Left Ventricular Mass | Significantly attenuated increase | nih.gov |
| Serum BNP Level | Significantly decreased | nih.gov |
| Tissue ANF mRNA Level | Significantly decreased | nih.gov |
Immunomodulatory Mechanisms and Effects on Immune Cell Function
Beyond its classical role in mineral metabolism, the vitamin D system is known to have significant immunomodulatory effects. nih.govamegroups.org The vitamin D receptor (VDR) is expressed in a wide variety of immune cells, including T cells, B cells, macrophages, and dendritic cells, allowing for direct regulation of immune responses. nih.govmdpi.com
Active vitamin D metabolites, such as the one derived from doxercalciferol, can influence both innate and adaptive immunity. The effects are generally characterized by a shift away from pro-inflammatory responses towards a more tolerant state.
Key immunomodulatory effects include:
Inhibition of Pro-inflammatory Cytokines: Active vitamin D can suppress the production of pro-inflammatory cytokines like IL-6. mdpi.com
Regulation of Immune Cell Differentiation: It can induce tolerogenic properties in dendritic cells, which are key antigen-presenting cells that orchestrate T-cell responses. mdpi.com
Suppression of Inflammatory Pathways: The anti-inflammatory properties of active vitamin D are partly attributed to the suppression of the NF-κB pathway, which is a central regulator of inflammatory gene expression. nih.gov
Renal Inflammation: In the context of kidney disease, VDR activation has been shown to suppress inflammation and fibrosis by inhibiting pathways that promote the production of inflammatory cytokines like MCP-1 and TNF-α. nih.gov
While much of the research on immunomodulation has focused on calcitriol (the active form of vitamin D3), the principles apply to other VDR activators like the active metabolite of doxercalciferol. amegroups.orgmdpi.com These properties are being explored for their therapeutic potential in chronic immune-mediated inflammatory diseases. amegroups.org
Preclinical Research Models and Experimental Methodologies for Pre Doxercalciferol and Its Metabolites
In Vitro Studies on Metabolic Conversion and Cellular Responses
In vitro models are fundamental in dissecting the molecular mechanisms of pre-doxercalciferol (B602425) and its metabolites. These systems allow for controlled experiments to study metabolic pathways, genetic stability, and receptor interactions.
Cell Culture Models for Metabolic Pathway Elucidation and Mechanistic Investigations
This compound is a prohormone that requires metabolic activation to become biologically active. fda.gov It is a synthetic vitamin D2 analog that is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), also known as doxercalciferol (B1670903). fda.gov Another minor metabolite, 1α,24-dihydroxyvitamin D2, is also formed. fda.govdrugs.com This activation is carried out by the enzyme CYP27, a vitamin D-25-hydroxylase, in the liver. fda.govdrugs.com Notably, this activation process does not necessitate kidney involvement. fda.govdrugs.com
Cell culture models are instrumental in studying these metabolic conversions and the subsequent cellular responses. For instance, studies using various cell lines have helped to understand the downstream effects of doxercalciferol. In cultured mesangial cells, 1,25-(OH)2D3, a related active vitamin D metabolite, has been shown to inhibit the production of fibronectin induced by high glucose. oup.com In cultured podocytes, it increased the expression of nephrin. oup.com Furthermore, in mesangial and juxtaglomerular cells, it suppressed the activation of the renin-angiotensin system and TGF-β induced by high glucose. oup.com While these studies were not performed with this compound directly, they provide a framework for understanding the mechanistic pathways that its active metabolite, doxercalciferol, likely influences.
Assays for Genetic Stability and Chromosomal Aberrations using Cellular Systems
To assess the genotoxic potential of this compound's active form, doxercalciferol, a battery of in vitro and in vivo tests have been conducted. These assays are crucial for evaluating the compound's safety profile.
No evidence of genetic toxicity was found in the in vitro bacterial mutagenicity assay, commonly known as the Ames test. fda.govdrugs.comnih.govrxlist.comkidneyfund.org Similarly, doxercalciferol did not show mutagenic potential in a mouse lymphoma gene mutation assay. fda.govdrugs.comnih.govrxlist.comkidneyfund.org
However, in an in vitro human lymphocyte clastogenicity assay, doxercalciferol was observed to cause structural chromatid and chromosome aberrations when metabolic activation was present. fda.govdrugs.comnih.govrxlist.comkidneyfund.org This suggests a potential for clastogenicity under specific in vitro conditions. In contrast, when tested in an in vivo mouse micronucleus clastogenicity assay, doxercalciferol was found to be negative, indicating it did not cause chromosomal damage in the bone marrow of living animals. fda.govdrugs.comnih.govrxlist.comkidneyfund.org
| Assay Type | Test System | Result |
|---|---|---|
| Bacterial Mutagenicity | Ames Test | Negative fda.govdrugs.comnih.govrxlist.comkidneyfund.org |
| Gene Mutation | Mouse Lymphoma Assay | Negative fda.govdrugs.comnih.govrxlist.comkidneyfund.org |
| Chromosomal Aberrations | In Vitro Human Lymphocyte Clastogenicity Assay (with metabolic activation) | Positive fda.govdrugs.comnih.govrxlist.comkidneyfund.org |
| Chromosomal Aberrations | In Vivo Mouse Micronucleus Assay | Negative fda.govdrugs.comnih.govrxlist.comkidneyfund.org |
Receptor Binding and Transactivation Assays
The biological effects of this compound's active metabolite, doxercalciferol, are mediated through its interaction with the vitamin D receptor (VDR). revistanefrologia.com The VDR is a nuclear receptor that, when activated by a ligand like doxercalciferol, forms a complex with the retinoid X receptor (RXR). revistanefrologia.com This heterodimeric complex then binds to specific DNA sequences known as vitamin D responsive elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription. revistanefrologia.com
In Vivo Animal Model Studies for Mechanistic Elucidation
Animal models are indispensable for understanding the physiological and pathological effects of this compound and its metabolites in a whole-organism context. Rodent models have been particularly useful in this regard.
Rodent Models (Rats, Mice) for Investigating Bone and Mineral Metabolism
The impact of doxercalciferol on bone and mineral metabolism has been investigated in various rodent models. In a long-term carcinogenicity study in rats, an increased incidence of adrenal pheochromocytomas was observed, which may be linked to altered calcium homeostasis caused by doxercalciferol. drugs.comrxlist.com
Studies in subtotally nephrectomized rats, a model for chronic kidney disease (CKD), have shown that active vitamin D analogs can influence renal and bone health. oup.com For example, treatment with 1,25-(OH)2D3 was found to reduce renal cell proliferation, glomerular growth, glomerulosclerosis, and albuminuria. oup.com Another vitamin D analog, 22-oxacalcitriol, also showed protective effects on the kidneys in this model. oup.com
In aging mice, doxercalciferol administration was shown to have beneficial effects on age-related bone deterioration. nih.gov It protected against bone loss and cartilage degeneration, promoted osteoblast activity, and inhibited genes related to osteoclasts. nih.gov Doxercalciferol treatment also led to an increase in the expression of bone formation markers like Runx2, osterix, and Col1a1, and a decrease in bone resorption markers such as Ctsk, MMP-9, and CAII in the tibia of aging mice. nih.gov Furthermore, doxercalciferol administration markedly down-regulated elevated serum PTH levels in these aging mice. nih.gov
A study comparing calcitriol (B1668218) and doxercalciferol in pediatric patients on peritoneal dialysis found that both were equivalent in controlling bone turnover and suppressing parathyroid hormone. oup.com
| Parameter | Effect of Doxercalciferol Treatment |
|---|---|
| Serum PTH | Decreased nih.gov |
| Bone Loss | Protected against nih.gov |
| Cartilage Degeneration | Protected against nih.gov |
| Osteoblast Activity | Promoted nih.gov |
| Osteoclast-specific Genes | Inhibited nih.gov |
| Runx2, osterix, Col1a1 mRNA expression | Increased nih.gov |
| Ctsk, MMP-9, CAII mRNA expression | Decreased nih.gov |
Animal Models for Cardiovascular Effects Research (e.g., Dahl Salt-Sensitive Rats)
Dahl salt-sensitive (DSS) rats are a well-established model for studying the effects of high salt intake on blood pressure and cardiac hypertrophy. nih.gov Research using this model has provided insights into the cardiovascular effects of vitamin D analogs.
A study demonstrated that administration of doxercalciferol attenuated the development of cardiac hypertrophy induced by a high-salt diet in DSS rats. nih.gov There was also evidence of improved cardiac function, as indicated by improved fractional shortening and a reduction in biochemical markers of cardiac hypertrophy and dysfunction, such as serum brain natriuretic peptide (BNP) and tissue atrial natriuretic factor (ANF) mRNA levels. nih.gov The study also found that doxercalciferol blocked the activation of protein kinase C-α (PKCα), suggesting that the anti-hypertrophic effect of vitamin D may be mediated through the PKC signaling pathway. nih.gov
Another study in uremic rats showed that comparable doses of calcitriol and doxercalciferol led to significant increases in the mRNA expression of Runx2 and osteocalcin (B1147995) in aortic tissues, which are markers associated with vascular calcification. nih.gov This highlights the importance of carefully considering the potential for differential effects of various vitamin D analogs on the cardiovascular system.
Investigation of Vitamin D Signaling in Various Target Tissues in Vivo
This compound is a precursor to doxercalciferol (1α-hydroxyvitamin D2), a synthetic analog of vitamin D2. In vivo, doxercalciferol functions as a prohormone, undergoing metabolic activation primarily in the liver by the enzyme CYP27A1 to form its major active metabolite, 1α,25-dihydroxyvitamin D2 (1,25(OH)₂D₂). nih.govlongdom.orgfda.gov This activation process notably bypasses the need for renal 1α-hydroxylation, a step that is often impaired in patients with chronic kidney disease (CKD). nih.govfda.gov The biologically active 1,25(OH)₂D₂ mediates its effects by binding to the vitamin D receptor (VDR) present in numerous target tissues. nih.govpatsnap.com This interaction triggers a cascade of genomic and non-genomic signaling pathways that regulate mineral homeostasis and other cellular processes. mdpi.com
The investigation of vitamin D signaling by this compound's active metabolite has been a key area of preclinical research, particularly focusing on its effects in target tissues such as the parathyroid glands, kidneys, bone, and intestines. These studies utilize various in vivo models to elucidate the molecular mechanisms underlying its therapeutic effects, primarily the suppression of secondary hyperparathyroidism (SHPT). mdpi.com
Parathyroid Gland:
The parathyroid gland is a primary target for active vitamin D signaling. The active metabolite of doxercalciferol, 1,25(OH)₂D₂, binds to VDRs within the parathyroid cells to directly suppress the transcription of the parathyroid hormone (PTH) gene. patsnap.comoup.com This action reduces both the synthesis and secretion of PTH, a central goal in managing SHPT. nih.govpatsnap.com In vivo studies using bovine parathyroid cells have demonstrated that 1α-hydroxyvitamin D2 (doxercalciferol) can be metabolized intracellularly to its active forms, 1,25(OH)₂D₂ and 1,24(OH)₂D₂, leading to PTH suppression. oup.com This suggests that target cell activation is a viable mechanism for the action of this prohormone. oup.com Research indicates that doxercalciferol effectively lowers plasma PTH levels in animal models of renal failure and in clinical studies with CKD patients. mdpi.comkarger.com
Kidney:
In the kidney, the active metabolite of doxercalciferol modulates genes involved in vitamin D metabolism and calcium transport. In vivo studies in mice have shown that doxercalciferol treatment activates the VDR in the kidney. nih.gov This activation leads to a feedback regulatory loop, suppressing the expression of the renal 1-α-hydroxylase (CYP27B1) enzyme and stimulating the catabolic enzyme 24-hydroxylase (CYP24A1). nih.gov Furthermore, doxercalciferol has been found to induce the renal expression of the transient receptor potential cation channel subfamily V member 5 (TRPV5), a key VDR-dependent protein for transepithelial calcium transport. nih.gov
Beyond mineral metabolism, research in a mouse model of dietary fat-induced renal disease demonstrated that doxercalciferol can modulate renal lipid metabolism. nih.gov It was found to decrease renal lipid accumulation by affecting multiple pathways, including increasing the expression of PPAR-α (a mediator of fatty acid oxidation) and decreasing CD36 (a mediator of fatty acid uptake). nih.gov It also reduced the mRNA levels of genes involved in cholesterol synthesis, such as SREBP-2 and HMG CoA reductase. nih.gov
| Gene | Function | Effect of Doxercalciferol | Source |
|---|---|---|---|
| VDR (Vitamin D Receptor) | Mediates vitamin D signaling | Increased Expression | nih.gov |
| 1-α-hydroxylase (CYP27B1) | Activates vitamin D | Suppressed Expression | nih.gov |
| 24-hydroxylase (CYP24A1) | Catabolizes vitamin D | Stimulated Expression | nih.gov |
| TRPV5 | Calcium transport | Increased Expression | nih.gov |
| PPAR-α | Fatty acid oxidation | Increased Expression | nih.gov |
| CD36 | Fatty acid uptake | Decreased Expression | nih.gov |
| SREBP-2 | Cholesterol synthesis | Decreased mRNA Abundance | nih.gov |
| HMG CoA reductase | Cholesterol synthesis | Decreased mRNA Abundance | nih.gov |
Bone:
The vitamin D signaling pathway plays a crucial role in bone remodeling by influencing both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). patsnap.com The active metabolite of doxercalciferol influences bone metabolism by promoting osteoblast differentiation and function while modulating osteoclast activity to prevent excessive bone resorption. patsnap.com In vivo studies in mice have provided specific data on these effects. One study comparing mice fed diets with vitamin D2 versus vitamin D3 found that D2-fed mice, despite having lower 1,25-dihydroxyvitamin D levels, showed increased bone turnover. oup.com Specifically, at 8 weeks, these mice had a higher osteoclast surface, eroded surface, and mineral apposition rate. oup.com By 16 weeks, the D2-fed mice exhibited higher bone volume and trabecular number, suggesting complex, time-dependent effects on bone structure. oup.com Another study in aging mice reported that doxercalciferol administration helped alleviate age-related bone deterioration.
| Parameter | Time Point | Observed Effect in D2-Fed Mice | Source |
|---|---|---|---|
| Osteoclast Surface / Bone Surface | 8 Weeks | Significantly Higher | oup.com |
| Eroded Surface / Bone Surface | 8 Weeks | Significantly Higher | oup.com |
| Mineral Apposition Rate | 8 Weeks | Significantly Higher | oup.com |
| Bone Volume / Total Volume | 16 Weeks | Significantly Higher | oup.com |
| Trabecular Number | 16 Weeks | Significantly Higher | oup.com |
Intestine:
A fundamental action of active vitamin D is to enhance the intestinal absorption of dietary calcium. The active metabolite of doxercalciferol, 1,25(OH)₂D₂, binds to VDRs in the intestinal epithelium, which stimulates the synthesis of proteins involved in active calcium transport. This mechanism helps to maintain calcium homeostasis and, by increasing serum calcium levels, indirectly suppresses PTH secretion. patsnap.com The intestine is a well-established target tissue for vitamin D, and the effects of doxercalciferol's active metabolite are consistent with the known functions of the vitamin D endocrine system. nih.govmdpi.com
Advanced Analytical and Characterization Methodologies for Pre Doxercalciferol Research
Bioanalytical Method Development for Quantitative Analysis of Pre-doxercalciferol (B602425) and its Metabolites
The accurate quantification of this compound and its subsequent metabolites, primarily 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), in biological matrices is a significant analytical challenge due to their low circulating levels, often in the picogram per milliliter (pg/mL) range. longdom.org To address this, robust bioanalytical methods are developed and validated, adhering to stringent guidelines to ensure reliability and accuracy. longdom.org
A critical initial step in bioanalytical method development involves the efficient extraction of the analytes from complex biological samples like plasma or serum. longdom.orgamegroups.org Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed to remove interfering substances like proteins and phospholipids. longdom.orgamegroups.org SPE, in particular, is utilized for preconcentration of analytes, which is crucial when dealing with trace amounts. oup.com For instance, a study on doxercalciferol (B1670903) and its metabolites demonstrated mean recoveries between 86.3% and 93.8% using an optimized SPE procedure. longdom.org
Derivatization is another key strategy, often employed to enhance the ionization efficiency and sensitivity of vitamin D compounds for mass spectrometry-based detection. longdom.orgnih.gov This chemical modification can also improve chromatographic separation and shift the mass-to-charge ratio of the analyte, moving it away from potential interferences. amegroups.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for High-Sensitivity Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantitative analysis of vitamin D metabolites, offering unparalleled sensitivity and specificity. longdom.orgamegroups.org This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. amegroups.org
In the context of this compound and its active metabolite, 1α,25-(OH)2D2, LC-MS/MS methods are developed to achieve lower limits of quantitation (LLOQ) in the pg/mL range. longdom.org For example, a validated LC-MS/MS assay for doxercalciferol and its major metabolite reported a concentration range of 1 to 75.29 pg/mL and 1.5 to 75.07 pg/mL, respectively. longdom.org
The process typically involves several key steps:
Sample Preparation: As mentioned, this includes protein precipitation and extraction (SPE or LLE) to isolate the analytes. amegroups.orgnih.gov
Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system is often used for efficient separation of the analytes from matrix components. mdpi.com Gradient elution with a suitable mobile phase, such as a mixture of methanol (B129727) and ammonium (B1175870) formate, is employed. mdpi.com
Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. amegroups.orglabcorp.com While ESI is frequently used, APCI is often preferred for its reduced matrix effects and improved sensitivity for certain vitamin D metabolites. amegroups.orglabcorp.com
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for detection. longdom.orglabcorp.com This mode provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. mdpi.com
Table 1: LC-MS/MS Method Parameters for Vitamin D Metabolite Analysis
| Parameter | Description | Example from Literature | Reference |
|---|---|---|---|
| Chromatography System | The type of liquid chromatography system used for separation. | Nexera ultra-high-performance liquid chromatography (UHPLC) system | mdpi.com |
| Column | The analytical column used for separating the compounds. | Ascentis Express F5 column (150 mm × 2.1 mm, 2.7 µm) | mdpi.com |
| Mobile Phase | The solvent system used to carry the sample through the column. | A: Aqueous 5 mM ammonium formate; B: Methanol with 5 mM ammonium formate | mdpi.com |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 mL/min | mdpi.com |
| Ionization Source | The method used to ionize the analytes for mass spectrometry. | Positive electrospray ionization (ESI) | mdpi.com |
| Detection Mode | The mass spectrometry mode used for quantification. | Multiple Reaction Monitoring (MRM) | longdom.org |
High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is another valuable technique for the analysis of this compound and related compounds, particularly in pharmaceutical formulations. oup.comimpactfactor.org While not as sensitive as LC-MS/MS for biological samples, HPLC-UV provides a reliable and cost-effective method for quality control and purity assessment. impactfactor.org
A key aspect of HPLC method development is selecting the appropriate stationary and mobile phases to achieve optimal separation. impactfactor.org Reversed-phase HPLC (RP-HPLC) is commonly used, with C18 columns being a popular choice. researchgate.net The mobile phase typically consists of a mixture of organic solvents like methanol and acetonitrile (B52724) with water. impactfactor.orgresearchgate.net
For instance, a selective RP-HPLC method was developed for the quantification of doxercalciferol and its impurities, utilizing a mobile phase of methanol and detecting the analytes at a wavelength of 265 nm. impactfactor.org This method demonstrated good linearity, precision, and accuracy, making it suitable for routine analysis. impactfactor.org
Table 2: HPLC Method Parameters for Doxercalciferol Analysis
| Parameter | Description | Example from Literature | Reference |
|---|---|---|---|
| Technique | The specific type of HPLC used. | Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) | impactfactor.org |
| Column | The analytical column used for separation. | Hypersil BDS column (150 mm x 4.6mm, 3μm) | researchgate.net |
| Mobile Phase | The solvent system used for elution. | Methanol: Acetonitrile: Water (90:5:5 V/V/V) | researchgate.net |
| Flow Rate | The rate at which the mobile phase is pumped. | 1.5 mL/min | researchgate.net |
| Detection Wavelength | The UV wavelength used for detecting the compounds. | 265 nm | impactfactor.org |
| Diluent | The solvent used to prepare the sample. | Methanol | impactfactor.org |
Application of Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
The structural confirmation and purity evaluation of this compound and its related compounds are critical for ensuring the quality and safety of the final drug product. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
For structural elucidation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR) and mass spectrometry (MS) are indispensable. syn-c.com These methods provide detailed information about the molecular structure, allowing for the unambiguous identification of the compound and any potential isomers or degradation products. syn-c.com Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy also offer valuable information for identity confirmation. syn-c.com
Chromatographic techniques, particularly HPLC, are the cornerstone of purity assessment. oup.comimpactfactor.org By developing stability-indicating methods, it is possible to separate the active pharmaceutical ingredient (API) from its impurities and degradation products. researchgate.net Forced degradation studies, where the drug substance is subjected to stress conditions like heat, light, and acid/base hydrolysis, are performed to demonstrate the method's ability to resolve all potential degradants. researchgate.net The purity of the peaks can be assessed using a photodiode array (PDA) detector. researchgate.net
Methodologies for Pharmacokinetic Profiling in Research Settings
Understanding the pharmacokinetic profile of this compound, specifically its conversion to the active metabolite 1α,25-(OH)2D2, is crucial for its development as a therapeutic agent. nih.govreliasmedia.com Pharmacokinetic studies involve the administration of the compound and subsequent measurement of its and its metabolites' concentrations in biological fluids over time. nih.gov
The highly sensitive LC-MS/MS methods described earlier are essential for generating the concentration-time data required for pharmacokinetic analysis. longdom.org These studies allow for the determination of key pharmacokinetic parameters such as:
Time to maximum plasma concentration (Tmax): The time it takes to reach the highest concentration of the drug in the blood. nih.gov
Maximum plasma concentration (Cmax): The highest concentration of the drug achieved in the blood. nih.gov
Area under the curve (AUC): A measure of the total drug exposure over time. nih.gov
Elimination half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half. nih.govfda.gov
For doxercalciferol, studies have shown that after oral administration, peak blood levels of its active metabolite, 1α,25-(OH)2D2, are reached in approximately 11-12 hours. longdom.org The mean elimination half-life of 1α,25-(OH)2D2 is reported to be around 32 to 37 hours. longdom.orgfda.gov These pharmacokinetic data are vital for understanding the drug's behavior in the body.
Future Directions and Emerging Areas in Pre Doxercalciferol Research
Rational Design and Exploration of Novel Pre-doxercalciferol (B602425) Analogs with Enhanced Biological Selectivity
The primary goal in designing novel analogs of vitamin D compounds, including those derived from this compound, is to dissociate the desired therapeutic effects from the calcemic side effects that can limit their use. nih.gov The development of vitamin D analogs has evolved from a "trial and error" approach to a more predictable, "educated guess" method, and now to rational design, largely thanks to the crystallization of the VDR. nih.gov
Researchers can introduce chemical modifications to various parts of the molecule—the A-ring, the seco-B ring, the central CD-region, or the side chain—to create analogs with altered biological properties. nih.govacs.org The objective is to enhance specific actions, such as anti-proliferative or immunomodulatory effects, while minimizing impact on calcium and phosphorus homeostasis. nih.gov For instance, modifications like 19-nor and 20-epi have been shown to reduce calcemic effects. nih.gov The synthesis of analogs with variations in their side-chain structure is a key strategy to increase VDR binding affinity while modulating the molecule's metabolic stability. acs.org
The rationale behind using less calcemic analogs is the ability to administer higher, more effective pharmaceutical doses than would be tolerable with first-generation compounds due to their potent effects on serum calcium. researchgate.net
Table 1: Examples of Structural Modifications in Vitamin D Analogs and Their Intended Effects
| Molecular Target | Type of Modification | Desired Outcome | Reference |
| A-Ring | 2-hydroxypropoxy group (e.g., Eldecalcitol) | Enhanced therapeutic profile for osteoporosis. | nih.gov |
| Side Chain | Fluorination (e.g., Falecalcitriol) | Reduced metabolic breakdown, leading to prolonged activity. | nih.gov |
| Seco-B Ring | 19-nor configuration (e.g., Paricalcitol) | Reduced calcemic activity relative to PTH suppression. | nih.govnih.gov |
| C-2 Position | C2 modifications | Creation of a more stable transcription complex. | cardiff.ac.uk |
Deeper Understanding of Structure-Function Relationships and Complex Molecular Interactions
The biological effects of doxercalciferol's active metabolites are initiated by their binding to the VDR, a transcription factor present in a vast array of tissues. revistanefrologia.comoup.com The binding of the ligand, such as 1α,25-dihydroxyvitamin D2, to the VDR's Ligand-Binding Pocket (LBP) induces a critical conformational change in the receptor. nih.gov This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes. acs.org
The altered VDR then forms a heterodimer with the retinoid X receptor (RXR). nih.gov This VDR/RXR complex binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their expression. nih.gov
Structural studies have provided invaluable insights into these interactions. The LBP is a cavity formed by mostly nonpolar amino acids, with specific polar residues that form hydrogen bonds with the hydroxyl (OH) groups of the vitamin D metabolite at positions C-1α, C-3β, and C-25. acs.org The interaction between the 25-OH group and the LBP amino acids Histidine 305 (H305) and Histidine 397 (H397) is considered particularly crucial for stabilizing the active conformation of the LBD. acs.org Understanding these precise molecular contacts allows researchers to predict how structural changes in new analogs will affect VDR binding and subsequent gene transcription. nih.govacs.org
Table 2: Key VDR Ligand-Binding Pocket Interactions with 1,25(OH)₂D₃
| Ligand Hydroxyl Group | Interacting VDR Residues | Significance | Reference |
| 1α-OH | Serine 278 (S278), Tyrosine 143 (Y143) | Essential for high-affinity binding and transcriptional activity. | acs.org |
| 3β-OH | Serine 237 (S237), Arginine 274 (R274) | Anchors the A-ring within the binding pocket. | acs.org |
| 25-OH | Histidine 305 (H305), Histidine 397 (H397) | Critical for stabilizing the active conformation of the LBD. | acs.org |
Investigation of Unexplored Biological Pathways and Non-Classical Vitamin D Actions Influenced by Doxercalciferol (B1670903) Metabolites
While the classical function of the vitamin D endocrine system is the regulation of calcium, phosphorus, and bone metabolism, the widespread distribution of the VDR points to a much broader range of activities. revistanefrologia.com These "non-classical" effects are a major focus of current and future research.
Studies have linked vitamin D signaling to the pathogenesis and progression of numerous conditions not traditionally associated with mineral metabolism, including hypertension, cardiovascular diseases, and certain cancers. revistanefrologia.com The active metabolites of doxercalciferol may exert protective effects through several non-classical pathways:
Cardiovascular Protection : Research suggests that VDR activation can inhibit the renin-angiotensin system, reduce inflammation, and diminish proteinuria, all of which contribute to cardiovascular health. revistanefrologia.com In animal models, doxercalciferol has been shown to modulate renal lipid metabolism and prevent diet-induced kidney disease, fibrosis, and inflammation. nih.gov
Immune Modulation : The VDR is found in immune cells, and its activation can modulate immune responses. revistanefrologia.com Vitamin D deficiency has been associated with increased susceptibility to immune-mediated diseases. revistanefrologia.com
Cell Growth and Differentiation : The vitamin D system is involved in regulating cell growth, and its actions may help prevent tumor progression by reducing angiogenesis and promoting the differentiation and apoptosis of cancer cells. revistanefrologia.com
Neuroinflammation and Metabolism : Emerging research using AI-driven models has identified doxercalciferol as a potential candidate in a drug combination targeting pathways related to neuroinflammation, mitochondrial dysfunction, and glucose metabolism, which are relevant to neurodegenerative diseases like Alzheimer's. researchgate.net
Development of Advanced Experimental and Computational Models for Predictive Mechanistic Studies
To accelerate the discovery and validation of new therapeutic strategies involving this compound, researchers are increasingly relying on sophisticated experimental and computational models.
Advanced Experimental Models:
Knockout and Transgenic Mice : Animal models, such as the CYP27B1 null mouse (which cannot produce active vitamin D), are invaluable for studying the direct effects of vitamin D analogs and for demonstrating actions that are independent of calcitriol (B1668218) synthesis. nih.gov
Disease-Specific Models : Researchers use specific models, like those for diet-induced obesity and related renal disease, to test the efficacy of compounds like doxercalciferol in preventing specific pathological changes. nih.gov
Advanced Computational Models:
Mechanistic Modeling : These computational models incorporate extensive prior knowledge of molecular interactions and cellular signaling to simulate the effects of a drug. nih.gov They can integrate data from diverse sources (cell culture, animal studies) to predict a drug's effect in humans, identify biomarkers, and pinpoint patient populations likely to respond to treatment. nih.gov
AI-Driven Drug Repurposing : Artificial intelligence and deep learning platforms are being used to screen existing drugs for new therapeutic uses. researchgate.netresearchgate.net These models can analyze vast datasets, including genomic data and biomedical literature, to identify candidates like doxercalciferol for complex diseases by mapping their interactions with disease-associated pathways. researchgate.net
In Silico Screening : Computational techniques are used to perform virtual screens of large libraries of chemical compounds. For example, the LINCS L1000 dataset, which contains transcriptional data from numerous pharmacological perturbations, can be used to identify compounds that may reverse or induce cellular aging signatures. These methods help prioritize which novel analogs should be synthesized and tested in the lab.
These advanced models provide a powerful framework for identifying new drug targets, understanding molecular mechanisms, and ultimately translating basic research on compounds like this compound into clinically effective therapies. nih.gov
Q & A
Q. What are the key pharmacokinetic parameters of pre-doxercalciferol, and how are they measured in clinical studies?
this compound’s pharmacokinetics are best assessed via steady-state studies due to the sensitivity limitations of single-dose assays. Key parameters include bioavailability (estimated at ~42% for oral vs. intravenous administration), terminal half-life (34 ± 14 hours), and peak-to-trough fluctuations (~2.5-fold with every-48-hour dosing). Methodologically, HPLC coupled with radioimmunoassay is employed to quantify its active metabolite, 1,25-dihydroxyvitamin D₂, in serial blood samples .
Q. How do renal or hepatic impairments affect this compound metabolism?
Steady-state pharmacokinetics remain consistent across patients with renal or hepatic dysfunction, except for a transient 39 ± 37% increase in serum 1,25(OH)₂D₂ during hemodialysis. Studies recommend monitoring metabolite levels in these populations using standardized HPLC protocols to ensure therapeutic safety .
Q. What analytical methods are validated for quantifying this compound and its impurities?
Pharmacopeial guidelines (e.g., USP-NF) specify HPLC with UV detection under light-protected conditions. System suitability solutions must include this compound and trans-doxercalciferol peaks, with acceptance criteria for resolution and tailing factors. Impurity limits (e.g., ≤0.5% for unspecified impurities) are calibrated using FDA-approved specifications .
Advanced Research Questions
Q. How can researchers reconcile contradictory preclinical and clinical outcomes of this compound in combination therapies?
Preclinical models (e.g., DIO mice) show renal protective effects via VDR activation, reducing lipid accumulation and inflammation. However, phase II trials combining this compound with docetaxel in prostate cancer found no survival benefit. To address this, researchers should:
Q. What methodological challenges arise in assessing this compound’s non-linear pharmacokinetics, and how are they mitigated?
Non-linearity manifests in subproportional steady-state concentration increases (20–45 pg/ml with 5–15 µg doses). Solutions include:
Q. How can in vitro assays optimize this compound’s stability for translational studies?
Degradation pathways (e.g., photoisomerization to this compound) require light-protected sample handling and storage ≤8°C. Accelerated stability testing under ICH Q1A guidelines, paired with mass spectrometry, identifies degradation products. System suitability solutions spiked with fresh and aged samples validate assay robustness .
Q. What strategies are effective in elucidating this compound’s dual role in lipid metabolism and inflammation?
Mechanistic studies in DIO mice employ:
- RNA interference to silence SREBP-1/2 and assess lipid accumulation.
- Flow cytometry to quantify macrophage subsets in renal tissues.
- Metabolomic profiling (LC-MS) to link VDR activation with fatty acid oxidation pathways .
Methodological Best Practices
- For preclinical models: Adhere to NIH guidelines for reporting experimental conditions (e.g., diet composition, housing temperature) to ensure reproducibility .
- In clinical trials: Use stratified randomization by renal/hepatic function to control for pharmacokinetic variability .
- In analytical chemistry: Validate impurity profiles using orthogonal methods (e.g., NMR for structural confirmation of trans-doxercalciferol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
